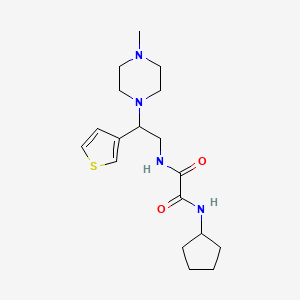
N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of oxalamide derivatives, which have been extensively studied for their potential as therapeutic agents.
Wirkmechanismus
The mechanism of action of CPI-455 is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are enzymes that play a critical role in regulating gene expression, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPI-455 has been shown to have anti-tumor effects in several cancer cell lines, including breast, lung, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPI-455 is its ability to inhibit the activity of HDACs and LSD1, which makes it a promising candidate for the treatment of several diseases. Moreover, this compound has shown good oral bioavailability and pharmacokinetic properties, which makes it a viable option for clinical development. However, one of the limitations of CPI-455 is its relatively low potency compared to other HDAC inhibitors. Moreover, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the development of CPI-455, including the optimization of its potency and selectivity for HDACs and LSD1. Moreover, the combination of CPI-455 with other therapeutic agents, such as chemotherapy and immunotherapy, may enhance its anti-tumor effects. Additionally, the development of CPI-455 as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the identification of biomarkers for CPI-455 response may help to identify patients who are most likely to benefit from this therapy.
Synthesemethoden
The synthesis of CPI-455 involves a multi-step process that begins with the reaction of cyclopentylamine with ethyl oxalyl chloride to form N1-cyclopentyl-N2-ethyl oxalamide. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine to yield CPI-455. The overall yield of this process is approximately 20%, which makes it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its potential as a therapeutic agent for several diseases, including cancer, neurodegenerative disorders, and inflammation. Preclinical studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, CPI-455 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, CPI-455 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-21-7-9-22(10-8-21)16(14-6-11-25-13-14)12-19-17(23)18(24)20-15-4-2-3-5-15/h6,11,13,15-16H,2-5,7-10,12H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANGHKBAMDRPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)
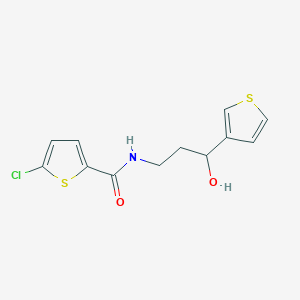
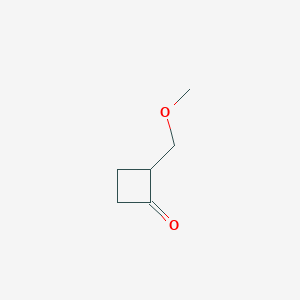
![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)
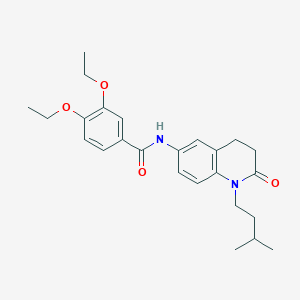
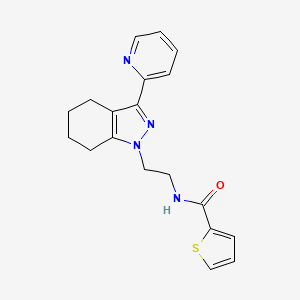

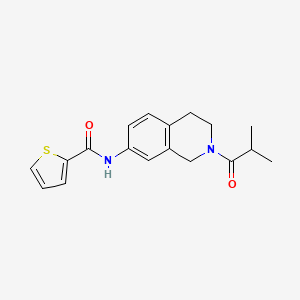
![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)
